molecular formula C17H18F3N3O3S B12243409 3-Methyl-6-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine

3-Methyl-6-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine

Cat. No.: B12243409
M. Wt: 401.4 g/mol
InChI Key: LTANZIOAAMAPBJ-UHFFFAOYSA-N
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Description

3-Methyl-6-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridazine ring substituted with a methyl group and a methoxy group linked to a pyrrolidine ring, which is further substituted with a trifluoromethylbenzenesulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or other methylating agents.

    Attachment of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Introduction of the Trifluoromethylbenzenesulfonyl Group: The trifluoromethylbenzenesulfonyl group can be introduced via sulfonylation reactions using trifluoromethylbenzenesulfonyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

3-Methyl-6-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine: This compound shares a similar trifluoromethylphenyl group but differs in the core structure.

    (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Another compound with a trifluoromethyl group, but with different substituents and core structure.

Uniqueness

The uniqueness of 3-Methyl-6-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine lies in its specific combination of functional groups and structural features, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18F3N3O3S

Molecular Weight

401.4 g/mol

IUPAC Name

3-methyl-6-[[1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C17H18F3N3O3S/c1-12-2-7-16(22-21-12)26-11-13-8-9-23(10-13)27(24,25)15-5-3-14(4-6-15)17(18,19)20/h2-7,13H,8-11H2,1H3

InChI Key

LTANZIOAAMAPBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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